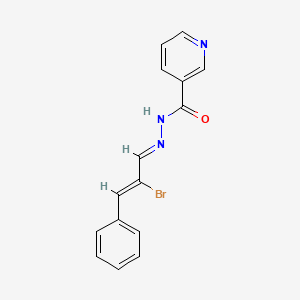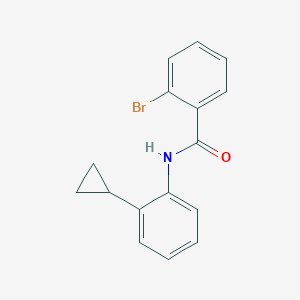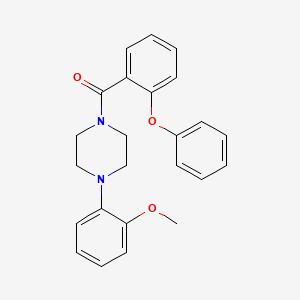![molecular formula C15H18N4OS B5511474 N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5511474.png)
N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide is a compound with potential anticancer properties. It belongs to a class of compounds that have been synthesized and studied for their effects against various cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers (Ostapiuk, Matiychuk, & Obushak, 2015).
Synthesis Analysis
The synthesis of similar compounds involves several steps, starting with the preparation of 3-aryl-2-chloropropanals, followed by reactions with thiourea and chloroacetic acid chlorides. The final step often includes the reaction with 4-amino-5-methyl-4H-1,2,4-triazole-3-thiole to produce the desired acetamides (Ostapiuk et al., 2015).
Molecular Structure Analysis
For compounds of this class, the molecular structure is often characterized using techniques like NMR and IR spectroscopy. The molecular geometry and electronic structure are critical for understanding their interaction with biological targets (Inkaya et al., 2012).
Chemical Reactions
These compounds can participate in various chemical reactions, including cycloadditions and substitution reactions. The functional groups in the molecule, such as the triazole and thioacetamide, play a significant role in its reactivity (Liu et al., 2005).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystal structure, are influenced by the molecular structure. X-ray diffraction studies can provide insights into the crystallographic arrangement, which impacts the physical properties (Xue et al., 2008).
Chemical Properties Analysis
The chemical properties, including stability, reactivity, and biological activity, are determined by the molecular framework and functional groups. These compounds have shown varying degrees of antimicrobial and antifungal activities, as well as potential antitumor properties (Orek et al., 2012).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
Compounds similar to N-benzyl-2-[(5-cyclopropyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives of 1,2,3-triazoles, which include structures similar to the compound , have demonstrated promising antimicrobial activities against various bacterial and fungal strains. These activities were observed at minimum inhibition concentrations ranging from 4–16 μg/mL, indicating their potential as effective antimicrobial agents (Rezki, 2016).
Anticancer Properties
Several triazole compounds containing thioamide groups, similar to the compound of interest, have shown significant anticancer activity. These compounds were evaluated against a range of cancer cell lines, including leukemia, melanoma, lung, colon, CNS, ovarian, renal, prostate, and breast cancers. Certain derivatives exhibited high selectivity and activity against specific types of cancer, such as melanoma and breast cancer. This suggests the potential of these compounds in the development of targeted cancer therapies (Ostapiuk et al., 2015).
Antiviral Activity
Similar compounds have been synthesized and tested for antiviral activity, particularly against hepatitis C virus (HCV) and hepatitis B virus (HBV). Although the results varied, some compounds demonstrated significant activity against HCV, highlighting the importance of certain substituents in the benzimidazole structure for HCV inhibition. This indicates a potential application of these compounds in antiviral drug development (Youssif et al., 2016).
Anti-inflammatory Activity
Derivatives of 1,2,4-triazole, similar to the compound in focus, have been synthesized and investigated for their anti-inflammatory activity. Some compounds showed significant in vitro and in vivo anti-inflammatory effects, indicating their potential as anti-inflammatory agents. The most active compound in one study showed an edema inhibition rate of 84.43%, suggesting its efficacy in reducing inflammation (Tariq et al., 2018).
Eigenschaften
IUPAC Name |
N-benzyl-2-[(5-cyclopropyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4OS/c1-19-14(12-7-8-12)17-18-15(19)21-10-13(20)16-9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHCOVBOGBHPIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NCC2=CC=CC=C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-methyl-4-{[(1S*,5R*)-6-(3-methyl-2-buten-1-yl)-7-oxo-3,6-diazabicyclo[3.2.2]non-3-yl]carbonyl}-2(1H)-quinolinone](/img/structure/B5511393.png)

![N-methyl-2-[(6-methyl-3-oxo-1,3-dihydrofuro[3,4-c]pyridin-4-yl)thio]-N-phenylacetamide](/img/structure/B5511411.png)

![methyl 3-{[(2-tert-butylphenoxy)acetyl]amino}benzoate](/img/structure/B5511421.png)



![6-benzyl-1,4,5,7-tetramethyl-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5511437.png)

![1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5511456.png)
![5-chloro-N-[1-(1H-1,2,4-triazol-1-yl)butyl]-2-pyridinamine](/img/structure/B5511461.png)

![4-[(3-phenoxybenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5511489.png)